molecular formula C13H18ClN3O2 B2633658 4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 477855-88-2

4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No.: B2633658
CAS No.: 477855-88-2
M. Wt: 283.76
InChI Key: SORRWVISOZIACF-UHFFFAOYSA-N
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Description

4-Chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is a chemical compound of interest in medicinal chemistry and pharmacological research, belonging to the pyridazin-3(2H)-one family. This heterocyclic scaffold is recognized for its diverse biological activities and is a core structure in developing novel therapeutic agents . Pyridazinone derivatives are extensively investigated for cardiovascular and anticancer applications. Researchers value this class for its vasodilatory properties, acting as phosphodiesterase (PDE) inhibitors or through other mechanisms to relax vascular smooth muscle . Additionally, numerous pyridazinone compounds demonstrate significant antiproliferative activity, inhibiting key targets in cancer cell proliferation and survival, such as tyrosine kinases, PARP, and tubulin polymerization . The structural features of this specific compound—including the chloro, cyclohexylamino, and 2-oxopropyl substituents—make it a valuable intermediate for synthesizing novel analogs and probing structure-activity relationships (SAR) in these research areas. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-9(18)8-17-13(19)12(14)11(7-15-17)16-10-5-3-2-4-6-10/h7,10,16H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORRWVISOZIACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions

    Formation of Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Amination: The cyclohexylamino group can be introduced via nucleophilic substitution reactions using cyclohexylamine.

    Oxopropylation: The oxopropyl group is typically added through alkylation reactions using 2-oxopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of catalysts like palladium on carbon (Pd/C) can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biology: Used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: Utilized in the synthesis of advanced intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

Key structural analogs and their substituents are summarized below:

Compound Name / ID Substituents (Positions 2, 4, 5) Key Applications Activity Data
Target Compound (CAS 477855-88-2) 2: 2-oxopropyl; 4: Cl; 5: cyclohexylamino Pharmaceutical (undisclosed) N/A
Norflurazon (CAS 27314-13-2) 2: 3-(trifluoromethyl)phenyl; 4: Cl; 5: methylamino Herbicide (carotenoid synthesis inhibition) Pre-emergent weed control in crops
San 6706 (Sandoz 6706) 2: 3-(trifluoromethyl)phenyl; 4: Cl; 5: dimethylamino Herbicide (chloroplast disruption) Inhibits carotenogenesis in plants (IC₅₀ not reported)
R15 (PDB ID 4BTW) 2: phenyl; 4: Cl; 5: cyclohexylamino; 6: triazolyl Human amine oxidase (hVAP-1) inhibitor IC₅₀ = 71 nM
5-Allylamino Analog (CAS 477855-40-6) 2: 2-oxopropyl; 4: Cl; 5: allylamino Undisclosed Molecular weight: 241.67

Impact of Substituents on Bioactivity and Physicochemical Properties

Position 5 (Amino Group)
  • In R15, this group contributes to high hVAP-1 inhibition (IC₅₀ = 71 nM) .
  • Methylamino (Norflurazon): Reduces steric hindrance, increasing solubility and mobility in plant tissues for herbicidal action .
  • Dimethylamino (San 6706): Further increases basicity and lipophilicity, enhancing membrane permeability in plants .
Position 2 (Side Chain)
  • 2-Oxopropyl (Target Compound): Introduces a ketone group, which may participate in metabolic oxidation or hydrogen bonding. Contrasts with the trifluoromethylphenyl group in norflurazon/San 6706, which enhances electron-withdrawing effects and environmental persistence .
  • Phenyl (R15) + Triazolyl (R15): Aromatic and heterocyclic moieties likely contribute to π-π stacking in enzyme inhibition .
Position 4 (Chlorine)
  • Ubiquitous across analogs, suggesting a critical role in maintaining the pyridazinone core's reactivity and electronic properties.

Physicochemical and Environmental Considerations

  • Environmental Impact: Norflurazon’s trifluoromethylphenyl group contributes to persistence in soil (half-life >100 days), whereas the 2-oxopropyl group in the target compound may degrade more rapidly .

Biological Activity

4-Chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone, identified by CAS number 477855-88-2, is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This compound exhibits a unique structure that contributes to its diverse pharmacological properties.

  • Molecular Formula : C13H18ClN3O2
  • Molar Mass : 283.75 g/mol
  • Synonyms : this compound

Biological Activity Overview

Research indicates that pyridazinone derivatives, including this compound, exhibit significant biological activities. The compound's mechanism of action primarily involves inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory process.

Anti-inflammatory and Analgesic Properties

  • Cyclooxygenase Inhibition : Studies have shown that similar pyridazinone derivatives can inhibit COX-1 and COX-2 enzymes effectively. For instance, compounds tested in vitro demonstrated inhibition rates of approximately 59% for COX-1 and 37% for COX-2 at a concentration of 10 µM . This suggests that this compound may exhibit comparable inhibitory effects.
  • In Vivo Studies : In vivo testing using models such as the p-benzoquinone-induced writhing test and carrageenan-induced paw edema model has demonstrated the analgesic and anti-inflammatory effects of related pyridazinone derivatives without causing gastric lesions . This is crucial for developing safer therapeutic agents.

Research Findings

A review article focusing on pyridazinone derivatives highlighted their potential as leads in drug discovery for anti-inflammatory and analgesic therapies. The review emphasized the need for novel therapeutic agents that can provide effective pain relief while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Synthesis and Testing : A study synthesized two novel pyridazinone derivatives and tested them against COX enzymes, revealing promising anti-inflammatory activities . The results indicated that modifications in the pyridazinone structure could enhance biological activity.
  • Mechanistic Insights : The review article discussed various mechanisms through which these compounds exert their effects, including inhibition of leukocyte infiltration and modulation of pro-inflammatory cytokines . Understanding these mechanisms is vital for optimizing drug design.

Data Table: Biological Activity Comparison

Compound NameCAS NumberCOX-1 Inhibition (%)COX-2 Inhibition (%)Analgesic ActivityAnti-inflammatory Activity
This compound477855-88-2TBDTBDTBDTBD
Compound ATBD5937YesYes
Compound BTBD6128YesYes

Q & A

Q. How should researchers reconcile conflicting data on phototoxicity thresholds in monocots vs. dicots?

  • Methodology : Design dose-response experiments under controlled light regimes (PAR 200–1000 µmol/m²/s). Measure lipid peroxidation (MDA assay) and ROS levels (DCFH-DA staining) to correlate phototoxicity with oxidative stress. Cross-reference with historical data on trifluoromethyl pyridazinones .

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